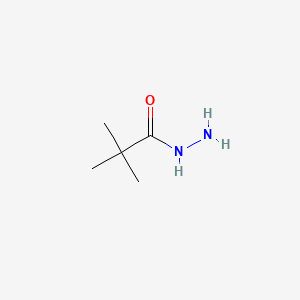
1-Ethyl-2,3,4,9-Tetrahydro-1H-β-Carbolin
Übersicht
Beschreibung
1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline is a chemical compound belonging to the beta-carboline family. Beta-carbolines are a group of alkaloids that are structurally related to tryptamines. These compounds are known for their diverse pharmacological properties, including psychoactive, antimicrobial, and anticancer activities .
Wissenschaftliche Forschungsanwendungen
1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and neuroprotective activities.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Wirkmechanismus
Target of Action
Related compounds such as tryptolines are known to interact with monoamine metabolism .
Mode of Action
Related compounds such as tryptolines are known to inhibit the enzyme monoamine oxidase type a (mao-a), which plays a crucial role in the metabolism of monoamines .
Biochemical Pathways
Related compounds such as tryptolines are known to affect monoamine metabolism . Monoamines are neurotransmitters that include serotonin and norepinephrine, which play a crucial role in mood regulation and other neurological functions.
Pharmacokinetics
Related compounds such as tetrahydroharman are known to have a substantial effect on blood pressure when taken internally .
Result of Action
Related compounds such as tetrahydroharman are known to substantially lower blood pressure for an extended period of time, similar to reserpine .
Biochemische Analyse
Biochemical Properties
1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline acts as a competitive inhibitor of MAO, thereby influencing the levels of neurotransmitters such as serotonin and dopamine . Additionally, it interacts with other proteins involved in signal transduction pathways, modulating their activity and affecting cellular responses.
Cellular Effects
1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in neurotransmitter synthesis and degradation . Furthermore, it impacts cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active site of monoamine oxidase, inhibiting its activity and preventing the breakdown of neurotransmitters . This inhibition leads to increased levels of neurotransmitters in the synaptic cleft, enhancing neurotransmission. Additionally, it modulates the activity of other enzymes and proteins involved in signal transduction, further influencing cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline change over time. The compound exhibits stability under standard laboratory conditions, but it may undergo degradation under certain conditions such as exposure to light or extreme pH . Long-term studies have shown that prolonged exposure to 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline can lead to sustained changes in cellular function, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline vary with different dosages in animal models. At low doses, it has been observed to enhance cognitive function and exhibit neuroprotective effects . At high doses, it may cause toxic or adverse effects, including neurotoxicity and behavioral changes. Threshold effects have been noted, where the compound exhibits beneficial effects up to a certain dosage, beyond which adverse effects become prominent.
Metabolic Pathways
1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and biotransformation . The compound undergoes oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body. These metabolic pathways influence the compound’s bioavailability and pharmacokinetics.
Transport and Distribution
Within cells and tissues, 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline is transported and distributed through interactions with transporters and binding proteins . It is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound’s localization and accumulation within specific tissues are influenced by its interactions with cellular transport mechanisms.
Subcellular Localization
The subcellular localization of 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline affects its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes and proteins involved in metabolic and signaling pathways . Targeting signals and post-translational modifications play a role in directing the compound to specific compartments or organelles, influencing its biochemical and pharmacological effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline can be synthesized through various methods. One common approach involves the Pictet-Spengler reaction, where tryptamine derivatives react with aldehydes or ketones in the presence of an acid catalyst to form beta-carbolines . The reaction conditions typically include:
Reactants: Tryptamine derivatives and aldehydes/ketones
Catalyst: Acid (e.g., hydrochloric acid or acetic acid)
Solvent: Organic solvents like ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production of 1-ethyl-2,3,4,9-tetrahydro-1H-beta-carboline may involve large-scale Pictet-Spengler reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboline derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides in the presence of catalysts or bases.
Major Products: The major products formed from these reactions include various substituted beta-carbolines, which can exhibit different pharmacological properties .
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline can be compared with other similar compounds, such as:
1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline: Known for its psychoactive properties and potential therapeutic effects.
2-Methyl-1,2,3,4-tetrahydro-beta-carboline: Studied for its neuroprotective and anticancer activities.
Tetrahydroharman: Exhibits hypotensive effects and is structurally similar to reserpine.
The uniqueness of 1-ethyl-2,3,4,9-tetrahydro-1H-beta-carboline lies in its specific substitution pattern, which can influence its pharmacological properties and interactions with biological targets .
Eigenschaften
IUPAC Name |
1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-2-11-13-10(7-8-14-11)9-5-3-4-6-12(9)15-13/h3-6,11,14-15H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPPZKPWCBEAMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2=C(CCN1)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344688 | |
| Record name | 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6678-86-0 | |
| Record name | 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The provided research abstract mentions "Strictosidine Synthase from Ophiorrhiza pumila in complex with (S)-1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline." Can you elaborate on the significance of this complex formation?
A1: While the abstract itself doesn't delve into the downstream effects, the complex formation between strictosidine synthase and (S)-1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline suggests that this compound likely interacts with the enzyme's active site. [] This interaction could potentially inhibit or modulate the enzyme's activity, which is crucial for the biosynthesis of strictosidine, a key precursor to various indole alkaloids. Further research exploring the specifics of this interaction would be needed to understand the compound's precise effect on strictosidine synthase activity and the subsequent impact on alkaloid biosynthesis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


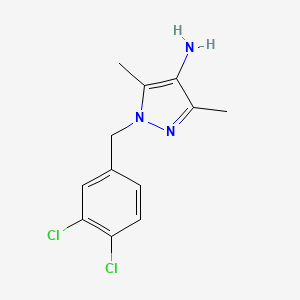
![1,4-Benzenediamine, 2-chloro-N,N'-bis[[4-(octyloxy)phenyl]methylene]-](/img/structure/B1297576.png)
![3-(2,5-Dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid](/img/structure/B1297578.png)


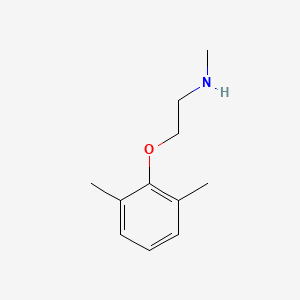
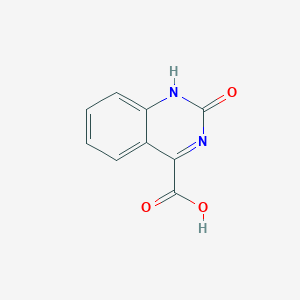

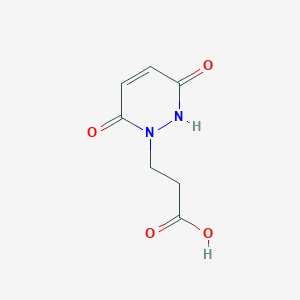
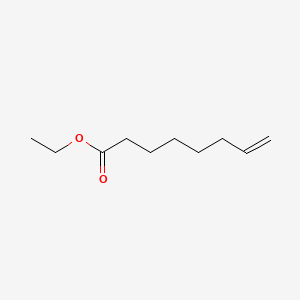
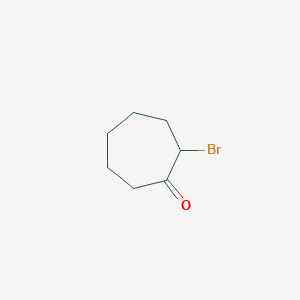
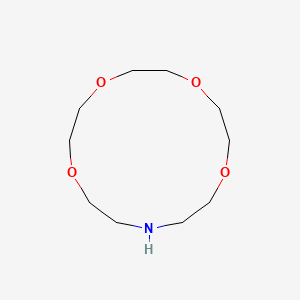
![9-Methoxy-9-borabicyclo[3.3.1]nonane](/img/structure/B1297602.png)
